Imatinib is a synthetic tyrosine kinase inhibitor that acts on a number of different targets, most notably the BCR-ABL tyrosine kinase. [] This kinase is the result of a chromosomal translocation that creates the Philadelphia chromosome, a hallmark of chronic myeloid leukemia (CML). [] Imatinib's highly selective inhibition of BCR-ABL has revolutionized the treatment of CML. [, ]
Imatinib belongs to the class of 2-phenylaminopyrimidine derivatives. [] While its primary application has been in the treatment of CML, Imatinib has also shown efficacy in treating other cancers like gastrointestinal stromal tumors (GIST). []
Several synthetic routes for Imatinib have been explored, each offering advantages in terms of yield, cost, and safety. One method involves using N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]benzamide derivatives as key intermediates. [] This approach utilizes readily available and inexpensive starting materials, simplifying the synthetic route and making it suitable for large-scale production. [] Another method focuses on the preparation of a specific salt form, the (D)-(-) tartrate salt or (L) (+) tartrate salt. [] These specific salt forms offer potential advantages in solubility and bioavailability. []
The crystal structure of the freebase form of Imatinib reveals an extended conformation, stabilized by a network of hydrogen bonds involving the amide, amine, and pyrimidine groups. [] This extended conformation is crucial for its interaction with the target kinases. [] Studies have also explored different crystalline forms of Imatinib and its derivatives. For example, a dihydrate form of the hydrochloride salt of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide, a derivative of Imatinib, has been characterized by its unique powder X-ray diffraction pattern. []
The physical and chemical properties of Imatinib and its various salt forms are critical for understanding its behavior in biological systems and for formulating it into effective drug products. Research has focused on characterizing different crystalline forms and amorphous forms of Imatinib and its derivatives, analyzing their solubility, stability, and other relevant properties. [, , , , ] For example, the monohydrochloride monohydrate salt form of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide exhibits improved solubility compared to the free base or hydrochloride salt, potentially enhancing its bioavailability. [] Similarly, the amorphous form of the sulfate salt of this derivative has also been investigated. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: